PBIT PBIT Jumonji AT-rich interactive domain 1 (JARID1) demethylases mediate the removal of methyl groups from trimethylated lysine 4 on histone 3 (H3K4me3). PBIT is a reversible, cell-permeable inhibitor of JARID1 family demethylases (IC50s = 6, 3, 4.9, and 28 µM for JARID1A, JARID1B, JARID1C, and JARID1D, respectively). It does not significantly affect the activity of UTX and JMJD3 demethylases. It increases trimethylation of H3K4 in HeLa cells and blocks the proliferation of tumor cells expressing high levels of JARID1B.
PBIT is a novel Inhibitor of Jumonji AT-rich Interactive Domain 1B (JARID1B) Histone Demethylase.
Brand Name: Vulcanchem
CAS No.: 2514-30-9
VCID: VC0538699
InChI: InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
SMILES: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol

PBIT

CAS No.: 2514-30-9

Cat. No.: VC0538699

Molecular Formula: C14H11NOS

Molecular Weight: 241.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PBIT - 2514-30-9

Specification

Description Jumonji AT-rich interactive domain 1 (JARID1) demethylases mediate the removal of methyl groups from trimethylated lysine 4 on histone 3 (H3K4me3). PBIT is a reversible, cell-permeable inhibitor of JARID1 family demethylases (IC50s = 6, 3, 4.9, and 28 µM for JARID1A, JARID1B, JARID1C, and JARID1D, respectively). It does not significantly affect the activity of UTX and JMJD3 demethylases. It increases trimethylation of H3K4 in HeLa cells and blocks the proliferation of tumor cells expressing high levels of JARID1B.
PBIT is a novel Inhibitor of Jumonji AT-rich Interactive Domain 1B (JARID1B) Histone Demethylase.
CAS No. 2514-30-9
Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
IUPAC Name 2-(4-methylphenyl)-1,2-benzothiazol-3-one
Standard InChI InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
Standard InChI Key KRXMYBAZKJBJAB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Appearance Solid powder

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